
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of three carboxaldehyde groups in this compound enhances its reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of triethylenetetramine with diethyl oxalate in a methanolic solution, followed by the addition of ethanol to precipitate the cyclic product . Another approach uses triethylenetetramine and dithiooxamide as starting materials, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the concentration of reactants, temperature, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxylic acid.
Reduction: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarbinol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in targeted drug delivery systems. The compound can be functionalized to attach therapeutic agents, allowing for targeted delivery to specific tissues or cells.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form highly stable chelates. This property is exploited in various applications, such as imaging and drug delivery, where the compound can be used to transport metal ions to specific targets within the body .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and radiotherapy.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications but with different coordination properties.
Uniqueness: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde is unique due to the presence of three reactive aldehyde groups, which provide additional sites for functionalization. This allows for the design of more complex and versatile compounds compared to its analogs. The ability to form stable metal complexes while offering multiple functionalization sites makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
289685-84-3 |
|---|---|
Formule moléculaire |
C11H20N4O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1,4,7,10-tetrazacyclododecane-1,4,7-tricarbaldehyde |
InChI |
InChI=1S/C11H20N4O3/c16-9-13-3-1-12-2-4-14(10-17)6-8-15(11-18)7-5-13/h9-12H,1-8H2 |
Clé InChI |
MXMPYKMOMVBEBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1)C=O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


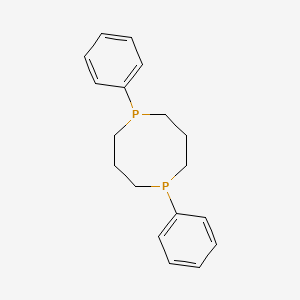
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
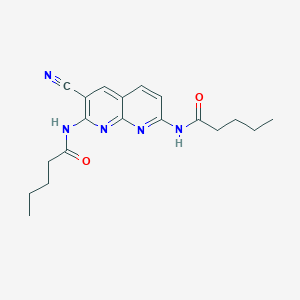

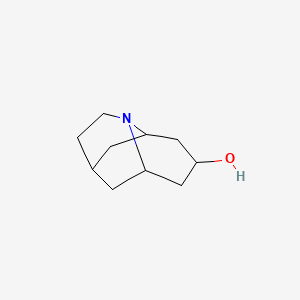
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
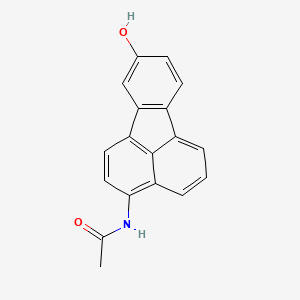
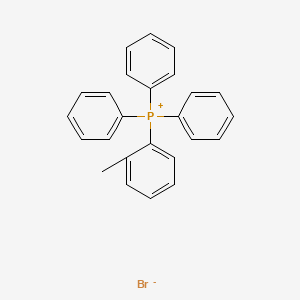

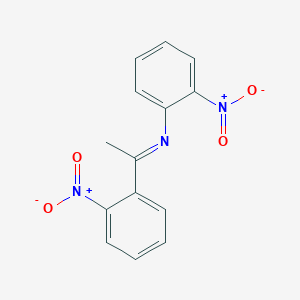

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
